molecular formula C65H92N12O16 B576382 Actinomycin E1 CAS No. 1402-41-1

Actinomycin E1

Cat. No. B576382
CAS RN: 1402-41-1
M. Wt: 1297.519
InChI Key: SJAVOZCXHQSWGO-OWKXVAKSSA-N
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Description

Actinomycin E1 is a heterocyclic organic compound . It’s a member of the actinomycin family of antibiotics, which are produced by Streptomyces species . Actinomycins are known for their significant antimicrobial activity .


Synthesis Analysis

The synthesis of actinomycins involves metabolic analysis and molecular networking . Actinomycins are produced by Streptomyces species via distinct metabolic routes . For instance, actinomycin L is formed via spirolinkage of anthranilamide to the 4-oxoproline moiety of actinomycin X2, prior to the condensation of the actinomycin halves .


Molecular Structure Analysis

The structure of actinomycins is resolved using NMR and single crystal X-ray crystallography . The absolute configuration of actinomycin L2 was established to be 2′S, 2′′S, 4′R, 4′′R, 10′R, 12′S, 12′′S, 18′S, 18′′S, 23′R, 23′′R .


Chemical Reactions Analysis

Actinomycins are formed via spirolinkage of anthranilamide to the 4-oxoproline moiety of actinomycin X2, prior to the condensation of the actinomycin halves . This structural feature has not previously been identified in naturally occurring actinomycins .

Scientific Research Applications

  • Sensitivity in Bacteria : Actinomycin can make E. coli sensitive to its action through brief treatment with EDTA. This could be valuable in studying RNA metabolism in E. coli (Leive, 1965).

  • Antitumor Effects : Actinomycins, including Actinomycin E1, have an antitumor effect, which is the rationale for their therapeutic use in humans. They inhibit the spleen and lymphatic system cells, showing potential in cancer treatment (Hackmann, 1960).

  • Chiral Solvating Agent : Actinomycin D, related to Actinomycin E1, can be used as a chiral solvating agent for rapid enantiomeric determination of chiral carboxylic acids in 1H NMR spectroscopy (Bai et al., 2019).

  • Inhibiting Migration and Invasion in Cancer Cells : Actinomycin V, an analog of Actinomycin E1, inhibits migration and invasion in human breast cancer cells by suppressing epithelial-mesenchymal transition progression (Lin et al., 2019).

  • Photodynamic Therapy : Actinomycin D, a widely studied anticancer antibiotic, shows potential in photodynamic therapy for cancer treatment (Pan et al., 2001).

  • Oncogenic Promoter G-quadruplex Binder : Actinomycin D acts as an oncogenic c-Myc promoter G-quadruplex binder, selectively inhibiting cellular growth and c-Myc mRNA synthesis (Kang & Park, 2009).

  • Inducing Apoptosis in Cancer Cells : Methylated Actinomycin D, an analog, induces apoptosis in HepG2 cells through Fas- and mitochondria-mediated pathways, showing potential as an alternative agent for treating hepatic carcinoma (Chen et al., 2013).

  • DNA Transcription Inhibition : Actinomycin binds to DNA within the transcriptional complex, interfering with RNA chain elongation and thus RNA synthesis (Sobell, 1985).

  • Induction of Adaptive Enzymes : Actinomycin D has been used to study the synthesis of adaptive enzymes over several days, showing increases in activities of enzymes induced by cortisol (Rosen et al., 1964).

Safety And Hazards

Actinomycin D, a member of the actinomycin family, is known to be fatal if swallowed and may cause cancer and damage fertility or the unborn child . It’s important to handle these compounds with care, using personal protective equipment as required .

Future Directions

The discovery of new molecules in the actinomycin family is still possible . With the emerging crisis of antibiotic resistance and increasing incidence of cancer, the search for new, efficient, and less toxic drugs remains a priority . The use of next-generation sequencing, genome editing, and analytical separation and high-resolution spectroscopic methods have reinvigorated interest in actinomycetes and opened new avenues for the discovery of natural and natural-inspired antibiotics .

properties

IUPAC Name

2-amino-9-N-[(3R,6S,7R,10S,16S)-3,10-bis[(2S)-butan-2-yl]-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-1-N-[(3R,6S,7R,10S,16S)-3-[(2S)-butan-2-yl]-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-10-propan-2-yl-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C65H92N12O16/c1-17-31(6)45-62(87)77-27-21-23-40(77)61(86)73(14)29-42(79)75(16)52(33(8)19-3)65(90)92-36(11)47(58(83)68-45)70-56(81)38-25-24-34(9)54-49(38)67-50-43(44(66)53(80)35(10)55(50)93-54)57(82)71-48-37(12)91-64(89)51(30(4)5)74(15)41(78)28-72(13)60(85)39-22-20-26-76(39)63(88)46(32(7)18-2)69-59(48)84/h24-25,30-33,36-37,39-40,45-48,51-52H,17-23,26-29,66H2,1-16H3,(H,68,83)(H,69,84)(H,70,81)(H,71,82)/t31-,32-,33-,36+,37+,39-,40-,45+,46+,47-,48-,51-,52-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJAVOZCXHQSWGO-OWKXVAKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)CC)C)C)C(C)C)C)N)C)C)C(C)CC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]1C(=O)N2CCC[C@H]2C(=O)N(CC(=O)N([C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)N[C@H]6[C@H](OC(=O)[C@@H](N(C(=O)CN(C(=O)[C@@H]7CCCN7C(=O)[C@H](NC6=O)[C@@H](C)CC)C)C)C(C)C)C)N)C)C)[C@@H](C)CC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H92N12O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90161255
Record name Actinomycin E1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90161255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1297.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Actinomycin E1

CAS RN

1402-41-1
Record name Actinomycin E1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001402411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Actinomycin E1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90161255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
6
Citations
E Katz, CR Waldron, ML Meloni - Journal of Bacteriology, 1961 - Am Soc Microbiol
… D-alloisoleucine, would reduce the effectiveness of this amino acid for actinomycin E1 and E2 formation as our data reveal. Finally, L- and Dthreonine, by virtue of loss through …
Number of citations: 26 journals.asm.org
E Katz, LH Pugh - Applied Microbiology, 1961 - Am Soc Microbiol
… In addition, the organism synthesizes actinomycin E1 (inwhich one mole of N-methylisoleucine replaces one of N-methylvaline) and actinomycin E2 (in which two moles of N-…
Number of citations: 33 journals.asm.org
CH CH - Biosynthesis, 2013 - books.google.com
… Amino acid analyses showed that actinomycin E1 contained 4 mole of N-methylisoleucine and actinomycin E2, 2 moles of N-methylisoleucine replacing 4 and 2 moles of N-methylvaline…
Number of citations: 0 books.google.com
A Bedernjak - 2010 - sure.sunderland.ac.uk
The present work investigated the preparation of phenoxazinone derivatives and evaluated their performances for the detection of pathogenic bacteria. The first method investigated the …
Number of citations: 4 sure.sunderland.ac.uk
C Hackmann, G Schmidt-Kastner - Zeitschrift für Krebsforschung, 1957 - Springer
Bei frfiheren Arbeiten 1 fiber die biologische Wirkung yon Kulturfiltraten aus Streptomyces-Kulturen und daraus gewonnenen Aetinomycinen hatten sich Hinweise daffir ergeben, dal~ …
Number of citations: 24 link.springer.com
L Zechmeister - quantum, 1964 - Springer
… 18, 32 -, Peptidketten 18, 34, 37 -, Spektrum 18, 14 -, N-/f-hydroxyathyl- 18, 48 Actinomycin C3-Saure 18, 33, 34 Actinomycin E1 und E2 18, 10, 45 -, Aminosaure-Gehalt, -Sequenz 18, …
Number of citations: 0 link.springer.com

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